REACTION_CXSMILES
|
[Li+].[OH-].[Cl:3][C:4]1[C:9]([C:10]([F:13])([F:12])[F:11])=[CH:8][N:7]=[C:6]2[N:14](S(C3C=CC=CC=3)(=O)=O)[CH:15]=[CH:16][C:5]=12.S([O-])(O)(=O)=O.[K+]>C1COCC1>[Cl:3][C:4]1[C:9]([C:10]([F:12])([F:13])[F:11])=[CH:8][N:7]=[C:6]2[NH:14][CH:15]=[CH:16][C:5]=12 |f:0.1,3.4|
|
Name
|
|
Quantity
|
19.1 mL
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
4.59 g
|
Type
|
reactant
|
Smiles
|
ClC1=C2C(=NC=C1C(F)(F)F)N(C=C2)S(=O)(=O)C2=CC=CC=C2
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)[O-].[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at room temperature for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (50 mL)
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=NC=C1C(F)(F)F)NC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 89.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |